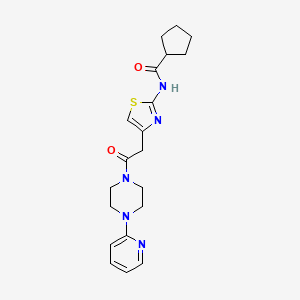

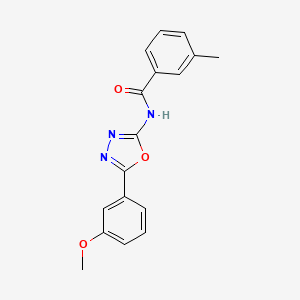

![molecular formula C11H8N2 B2802092 苯并[cd]吲哚-2-胺 CAS No. 108155-26-6](/img/structure/B2802092.png)

苯并[cd]吲哚-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzo[cd]indol-2(1H)-one, also referred to as naphtholactam , is a compound that has been studied for its potential in cancer therapy . It has been used in the development of lysosome-targeted bio-imaging agents and anti-metastatic agents .

Synthesis Analysis

The synthesis of Benzo[cd]indol-2(1H)-one derivatives has been explored in various studies. For instance, a study reported the development of three novel series of polyamine-Benzo[cd]indol-2(1H)-one conjugates . Another study discussed the use of Benzo[cd]indol-2(1H)-one as a reactant in photo-Fries rearrangement and in the preparation of potential antitumor agents .Molecular Structure Analysis

Benzo[cd]indol-2(1H)-one is a part of a new class of BET bromodomain inhibitors . The structure-based optimization of this compound has led to the development of potent compounds with significantly improved activity .Chemical Reactions Analysis

While specific chemical reactions involving Benzo[cd]indol-2(1H)-one are not detailed in the search results, indole derivatives, which include Benzo[cd]indol-2(1H)-one, are known to be involved in various reactions. For instance, they can act as reactants in photo-Fries rearrangement .科学研究应用

- Researchers have explored benzo[cd]indol-2(1H)-ones derivatives as lysosome-targeted anti-metastatic agents. Specifically, compound 15f demonstrated potent inhibitory activity against hepatocellular carcinoma (HCC) migration both in vitro and in vivo. It entered cancer cells via lysosomal polyamine transporters, inducing autophagy and apoptosis. The crosstalk between autophagy and apoptosis induced by 15f showed mutually reinforcing patterns. Additionally, 15f exhibited strong green fluorescence, making it a potential imaging agent for lysosomes .

- Benzo[cd]indol-2(1H)-ones have been identified as a new class of BET bromodomain inhibitors. Starting from structure-based virtual screening (SBVS), these compounds were optimized and evaluated. They exhibit promising binding activities against BRD4, a key protein involved in epigenetic regulation .

Anti-Metastatic Agent

BET Bromodomain Inhibitors

作用机制

Target of Action

Benzo[cd]indol-2-amine primarily targets lysosomes . Lysosomes are cellular organelles that contain enzymes to digest cellular waste and foreign substances. They have become a hot topic in tumor therapy, making them a promising target in cancer treatment .

Mode of Action

Benzo[cd]indol-2-amine enters cancer cells via the polyamine transporter localized in the lysosomes . It then induces autophagy and apoptosis . Autophagy is a cellular process that degrades and recycles unnecessary or dysfunctional components, while apoptosis is a form of programmed cell death. The crosstalk between autophagy and apoptosis induced by Benzo[cd]indol-2-amine is mutually reinforcing .

Biochemical Pathways

The compound affects the autophagy pathway and the apoptosis pathway . By inducing these pathways, it disrupts the normal functioning of the cancer cells, leading to their death. The exact downstream effects of these pathways are complex and depend on the specific cellular context.

Pharmacokinetics

Its ability to enter cells via the polyamine transporter suggests it may have good cellular uptake

Result of Action

The result of Benzo[cd]indol-2-amine’s action is the inhibition of cancer cell migration , both in vitro and in vivo . It causes autophagy and apoptosis in cancer cells, leading to their death . This makes it a potential therapeutic agent against cancers such as hepatocellular carcinoma .

Action Environment

The action of Benzo[cd]indol-2-amine can be influenced by various environmental factors. For instance, the presence of the polyamine transporter in the cell membrane is crucial for the compound’s entry into the cell

安全和危害

未来方向

Benzo[cd]indol-2(1H)-one and its derivatives have shown promise in cancer therapy, particularly as lysosome-targeted anti-metastatic agents . Future research could focus on further developing these compounds for use against liver-cancer metastasis and lysosome imaging . Additionally, the strategy of conjugating polyamine tails with bioactive molecules such as anticancer and antimicrobial agents has been widely exploited to enhance their pharmacological profile . This suggests potential future directions in the development of new therapeutic possibilities.

属性

IUPAC Name |

benzo[cd]indol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c12-11-8-5-1-3-7-4-2-6-9(13-11)10(7)8/h1-6H,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAFJOJPQROXNBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=NC3=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24829130 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

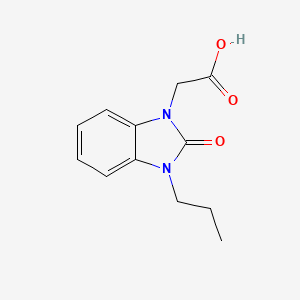

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2802015.png)

![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)butanamide](/img/structure/B2802017.png)

![5-(2-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2802018.png)

![4-chloro-N-{[5-methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}aniline](/img/structure/B2802019.png)

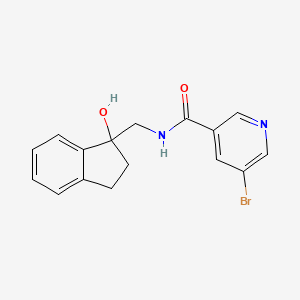

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-3-carboxamide](/img/structure/B2802020.png)

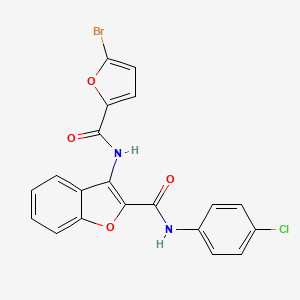

![2-(5-bromothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2802024.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2802032.png)